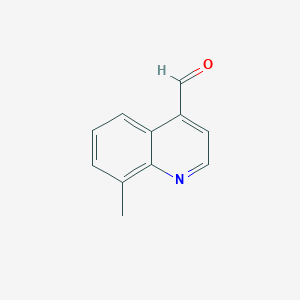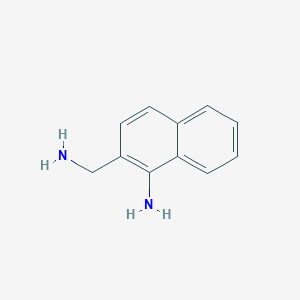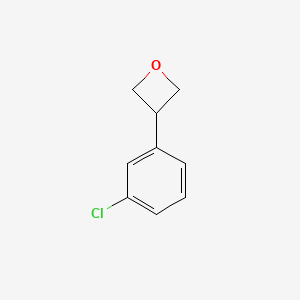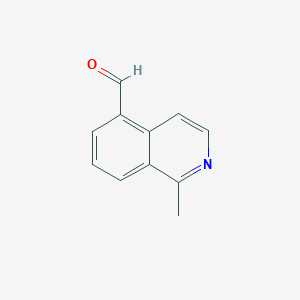
8-Methylquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methyl group at the 8th position and an aldehyde group at the 4th position. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-4-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where 8-methylquinoline is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4th position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 8th position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 8-Methylquinoline-4-carboxylic acid.
Reduction: 8-Methylquinoline-4-methanol.
Substitution: 8-Nitroquinoline-4-carbaldehyde or 8-Haloquinoline-4-carbaldehyde.
Aplicaciones Científicas De Investigación
8-Methylquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methylquinoline-4-carbaldehyde largely depends on its interaction with biological targets. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function .
Comparación Con Compuestos Similares
8-Hydroxyquinoline-4-carbaldehyde: Similar structure but with a hydroxyl group at the 8th position instead of a methyl group.
2-Methylquinoline-4-carbaldehyde: Methyl group at the 2nd position instead of the 8th position.
8-Methylquinoline-2-carbaldehyde: Aldehyde group at the 2nd position instead of the 4th position.
Uniqueness: 8-Methylquinoline-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in organic synthesis and medicinal chemistry that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C11H9NO |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
8-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-10-9(7-13)5-6-12-11(8)10/h2-7H,1H3 |
Clave InChI |
LZAOYKHWMUIUAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)





